molecular formula C14H11FN2O3 B3574583 2-(4-fluorophenyl)-N-(3-nitrophenyl)acetamide

2-(4-fluorophenyl)-N-(3-nitrophenyl)acetamide

Cat. No.: B3574583
M. Wt: 274.25 g/mol
InChI Key: CJKMDHREVUYDMW-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(3-nitrophenyl)acetamide is an organic compound that features both fluorine and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(3-nitrophenyl)acetamide typically involves the reaction of 4-fluoroaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-(4-aminophenyl)-N-(3-nitrophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with different functional groups.

Scientific Research Applications

2-(4-fluorophenyl)-N-(3-nitrophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(3-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the fluorine and nitro groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenyl)-N-(3-nitrophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an amide.

    2-(4-fluorophenyl)-N-(3-nitrophenyl)ethanamine: Similar structure but with an amine group instead of an amide.

Uniqueness

2-(4-fluorophenyl)-N-(3-nitrophenyl)acetamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3/c15-11-6-4-10(5-7-11)8-14(18)16-12-2-1-3-13(9-12)17(19)20/h1-7,9H,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKMDHREVUYDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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